molecular formula C10H20NNaO4S B15297741 Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate

Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate

Cat. No.: B15297741
M. Wt: 273.33 g/mol
InChI Key: RABRPBGMQYWAIC-UHFFFAOYSA-M
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Description

Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with sulfinate salts. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate
  • Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfonate
  • Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfide

Uniqueness

This compound is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a sulfinate group. This combination allows for selective reactions and protection of functional groups during synthesis, making it a valuable reagent in organic chemistry.

Properties

Molecular Formula

C10H20NNaO4S

Molecular Weight

273.33 g/mol

IUPAC Name

sodium;2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate

InChI

InChI=1S/C10H21NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4,5)7-16(13)14;/h6-7H2,1-5H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

RABRPBGMQYWAIC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CS(=O)[O-].[Na+]

Origin of Product

United States

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